molecular formula C7H9NO2S B1212514 Tizoprolic acid CAS No. 30709-69-4

Tizoprolic acid

Cat. No.: B1212514
CAS No.: 30709-69-4
M. Wt: 171.22 g/mol
InChI Key: IOSZDNOGOPHEPH-UHFFFAOYSA-N
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Description

Tizoprolic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
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Future Directions

While specific future directions for Tizoprolic acid are not mentioned in the literature, there is ongoing research in the field of drug delivery systems, including controlled release dosage forms, nano-drug delivery, smart and stimuli-responsive delivery, and intelligent biomaterials . These advancements could potentially improve the efficacy and safety of drugs like this compound in the future.

Biochemical Analysis

Biochemical Properties

Tizoprolic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those in the tricarboxylic acid cycle . This compound binds to specific enzymes, altering their activity and influencing the overall metabolic flux. Additionally, it interacts with proteins that are crucial for cellular signaling and structural integrity, thereby affecting various biochemical processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. It also affects cell signaling pathways, such as those mediated by cyclic adenosine monophosphate, impacting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific enzymes, inhibiting or activating their activity, which in turn affects various metabolic pathways. It also interacts with transcription factors, leading to changes in gene expression that influence cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to have therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity. Studies in animal models have provided valuable insights into the safe and effective dosage ranges for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to carbohydrate, protein, and lipid metabolism . It interacts with enzymes and cofactors that are essential for these pathways, influencing metabolic flux and the levels of key metabolites. For example, this compound can affect the activity of enzymes in the tricarboxylic acid cycle, leading to changes in energy production and utilization within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability, which determine its bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . It is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and therapeutic potential.

Properties

IUPAC Name

2-propyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-3-6-8-4-5(11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSZDNOGOPHEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057709
Record name Tizoprolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30709-69-4
Record name Tizoprolic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tizoprolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIZOPROLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGT0G37N5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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